molecular formula C22H21FN2O4 B2793397 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one CAS No. 919860-97-2

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Cat. No. B2793397
CAS RN: 919860-97-2
M. Wt: 396.418
InChI Key: RVQDEEOZNPMWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a chromen-2-one group, and a methoxy group. Piperazine rings are common in many pharmaceuticals and have various biological activities. Chromen-2-one is a type of heterocyclic compound also found in various drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one in lab experiments include its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one. These include further studies on its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, future studies could focus on its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further studies are also needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one was first reported by researchers at the Université Paris-Sud in 2009. The synthesis involves a multi-step process that includes the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with 2-fluorobenzoyl chloride in the presence of triethylamine to form 7-methoxy-4-(2-fluorobenzoyloxy)-2H-chromen-2-one. This intermediate is then reacted with 1-(2-aminoethyl)-piperazine in the presence of triethylamine to form this compound.

Scientific Research Applications

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.

properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-28-16-6-7-17-15(13-22(27)29-20(17)14-16)12-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDEEOZNPMWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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